An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile, a molecule of interest due to its heterocyclic and nitrile functionalities. As a Senior Application Scientist, this document is crafted to not only present the spectral data but also to delve into the underlying principles that govern the observed chemical shifts, thereby providing a robust framework for the characterization of this and structurally related compounds.
The 3,5-dimethyl-1,2-oxazole moiety is a recognized bioisostere for amide and ester groups and has been effectively incorporated into various pharmacologically active agents, including bromodomain ligands.[1][2] The propanenitrile substituent introduces a versatile chemical handle for further synthetic modifications. A thorough understanding of the NMR spectral features of this molecule is, therefore, crucial for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.
This guide will provide a detailed, atom-by-atom prediction and analysis of the ¹H and ¹³C NMR chemical shifts for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile. The predictions are based on established principles of NMR spectroscopy and comparative analysis with structurally similar compounds reported in the literature.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the atoms of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile have been systematically numbered as illustrated in the diagram below. This numbering scheme will be used consistently throughout this guide.
Figure 1. Molecular structure and atom numbering for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile is anticipated to be relatively simple and highly informative. The chemical shifts are influenced by the electronic environment of the protons, which is dictated by the isoxazole ring and the nitrile group. The spectrum is predicted in a standard deuterated solvent such as deuterochloroform (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[1][2]
Table 1: Predicted ¹H NMR Spectral Data for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile in CDCl₃
| Protons (Atom #) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H6 (-CH₃) | ~2.2 - 2.4 | Singlet (s) | 3H | The methyl group at C3 of the isoxazole ring is expected to resonate in this region. The absence of adjacent protons results in a singlet. |
| H7 (-CH₃) | ~2.4 - 2.6 | Singlet (s) | 3H | The methyl group at C5 of the isoxazole ring is slightly more deshielded than the C3-methyl due to the proximity to the oxygen atom, leading to a downfield shift. This also appears as a singlet. |
| H8 (-CH₂) | ~2.7 - 2.9 | Triplet (t) | 2H | These protons are on the carbon adjacent to the isoxazole ring (C4). The electron-withdrawing nature of the ring will shift them downfield. They will appear as a triplet due to coupling with the two protons on C9. |
| H9 (-CH₂) | ~2.5 - 2.7 | Triplet (t) | 2H | These protons are alpha to the nitrile group, which is also an electron-withdrawing group.[3] They will be deshielded and appear as a triplet due to coupling with the two protons on C8. |
Detailed Analysis:
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Methyl Protons (H6 and H7): The two methyl groups on the isoxazole ring are chemically non-equivalent. The C5-methyl (H7) is adjacent to the electronegative oxygen atom, which is expected to cause a slight downfield shift compared to the C3-methyl (H6). Both signals will appear as sharp singlets due to the absence of vicinal protons. For the parent 3,5-dimethylisoxazole, these peaks are observed around 2.2 and 2.4 ppm, respectively.[4]
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Methylene Protons (H8 and H9): The two methylene groups form an ethyl bridge between the isoxazole ring and the nitrile group. The protons on C8 are adjacent to the aromatic isoxazole ring and will experience its deshielding effect. The protons on C9 are alpha to the electron-withdrawing nitrile group.[3] This will also cause a downfield shift. Both sets of protons will appear as triplets due to mutual spin-spin coupling, with a typical coupling constant (J) of around 7 Hz.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the atoms they are bonded to.
Table 2: Predicted ¹³C NMR Spectral Data for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile in CDCl₃
| Carbon Atom # | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C6 (-CH₃) | ~10 - 12 | The methyl carbon at C3 of the isoxazole ring is expected in the typical aliphatic region. |
| C7 (-CH₃) | ~12 - 14 | The methyl carbon at C5 is slightly deshielded compared to C6 due to the adjacent oxygen atom. |
| C8 (-CH₂) | ~18 - 22 | This methylene carbon is attached to the isoxazole ring and will be found in the aliphatic region. |
| C9 (-CH₂) | ~15 - 19 | This methylene carbon is alpha to the nitrile group, which causes a slight upfield shift compared to a typical alkane carbon.[5] |
| C4 | ~110 - 115 | This is a quaternary carbon within the isoxazole ring, substituted with the propanenitrile group. |
| C10 (-CN) | ~117 - 120 | The nitrile carbon typically resonates in this region of the spectrum.[6] |
| C3 | ~160 - 165 | This quaternary carbon of the isoxazole ring is bonded to nitrogen and is expected to be significantly deshielded. |
| C5 | ~168 - 172 | This quaternary carbon of the isoxazole ring is bonded to both nitrogen and oxygen, leading to the most downfield shift among the ring carbons. |
Detailed Analysis:
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Aliphatic Carbons (C6, C7, C8, C9): These carbons will appear in the upfield region of the spectrum. The methyl carbons (C6 and C7) will have characteristic shifts for methyl groups attached to an aromatic ring. The methylene carbons (C8 and C9) will also be in the aliphatic region, with their precise shifts influenced by the adjacent functional groups.
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Isoxazole Ring Carbons (C3, C4, C5): These carbons are part of an aromatic heterocyclic system and will be found in the downfield region. C4, being the only carbon in the ring bonded to another carbon outside the ring, is expected to be the most shielded of the ring carbons. C3 and C5 are significantly deshielded due to their attachment to the heteroatoms. C5, being bonded to both nitrogen and oxygen, is predicted to be the most deshielded carbon in the molecule.
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Nitrile Carbon (C10): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-130 ppm.[6] Its exact position can be influenced by the substituent at the alpha-carbon.
Experimental Protocols
To obtain high-quality NMR spectra for 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile, the following experimental workflow is recommended.
Figure 2. General workflow for NMR analysis.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh 5-10 mg of the solid sample of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for optimal resolution.[1][2] Before data acquisition, the probe should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity should be optimized by shimming.
-
¹H NMR Acquisition: A standard one-pulse experiment should be used for ¹H NMR acquisition. Typically, 16 to 32 scans are sufficient. A relaxation delay of 1-2 seconds between scans is recommended.
-
¹³C NMR Acquisition: A standard proton-decoupled pulse sequence should be used for ¹³C NMR acquisition to obtain a spectrum with singlets for all carbon atoms. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 2048 or more) and a longer relaxation delay (2-5 seconds) will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) should be processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: The processed spectra should be analyzed by integrating the proton signals and measuring the chemical shifts for both ¹H and ¹³C signals relative to the internal standard. The multiplicities and coupling constants for the proton signals should also be determined.
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Structure Confirmation: The experimental data should be compared with the predicted values in Tables 1 and 2 to confirm the structure of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile.
Conclusion
This in-depth technical guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanenitrile. By understanding the expected chemical shifts, multiplicities, and integration patterns, researchers, scientists, and drug development professionals can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach to acquiring high-quality NMR data, ensuring the integrity and reproducibility of the structural elucidation process. The principles discussed herein can be extended to the analysis of other complex organic molecules, making this guide a valuable resource for the broader scientific community.
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